molecular formula C17H32N2O3 B14500102 1-(Carboxyethoxyethyl)-2-nonyl-2-imidazoline CAS No. 63451-22-9

1-(Carboxyethoxyethyl)-2-nonyl-2-imidazoline

Cat. No.: B14500102
CAS No.: 63451-22-9
M. Wt: 312.4 g/mol
InChI Key: ZSFQBACWJYFLKS-UHFFFAOYSA-N
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Description

1-(Carboxyethoxyethyl)-2-nonyl-2-imidazoline is a chemical compound that belongs to the class of imidazolines. Imidazolines are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of a carboxyethoxyethyl group and a nonyl chain attached to the imidazoline ring. It is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Carboxyethoxyethyl)-2-nonyl-2-imidazoline typically involves the reaction of nonylamine with ethylene oxide to form a nonyl-ethanolamine intermediate. This intermediate is then reacted with imidazoline to form the final product. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperature and pressure conditions. The process may involve multiple steps, including purification and distillation, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Carboxyethoxyethyl)-2-nonyl-2-imidazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The imidazoline ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted imidazolines depending on the electrophile used.

Scientific Research Applications

1-(Carboxyethoxyethyl)-2-nonyl-2-imidazoline has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the formulation of biological buffers and as a stabilizing agent in enzyme reactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-(Carboxyethoxyethyl)-2-nonyl-2-imidazoline involves its ability to interact with various molecular targets through its amphiphilic structure. The nonyl chain provides hydrophobic interactions, while the carboxyethoxyethyl group offers hydrophilic interactions. This dual nature allows the compound to stabilize emulsions, enhance solubility, and interact with biological membranes, making it effective in various applications.

Comparison with Similar Compounds

  • 1-(Carboxyethoxyethyl)-2-decyl-2-imidazoline
  • 1-(Carboxyethoxyethyl)-2-dodecyl-2-imidazoline

Comparison: 1-(Carboxyethoxyethyl)-2-nonyl-2-imidazoline is unique due to its specific nonyl chain length, which provides a balance between hydrophobic and hydrophilic properties. Compared to its similar compounds with longer or shorter alkyl chains, it offers optimal surfactant properties, making it more effective in certain applications such as emulsification and corrosion inhibition.

Properties

CAS No.

63451-22-9

Molecular Formula

C17H32N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

3-[2-(2-nonyl-4,5-dihydroimidazol-1-yl)ethoxy]propanoic acid

InChI

InChI=1S/C17H32N2O3/c1-2-3-4-5-6-7-8-9-16-18-11-12-19(16)13-15-22-14-10-17(20)21/h2-15H2,1H3,(H,20,21)

InChI Key

ZSFQBACWJYFLKS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=NCCN1CCOCCC(=O)O

Origin of Product

United States

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